ATPA
Overview
Description
2-amino-3-(5-tert-butyl-3-oxo-4-isoxazolyl)propanoic acid is an alpha-amino acid.
Mechanism of Action
Target of Action
ATPA, also known as this compound-tert or (R,S)-ATPA or 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, primarily targets the ATP synthase , also known as the F1F0 ATP Synthase or ATPase . This enzyme is responsible for the generation of ATP (Adenosine Triphosphate), the major energy currency in all living cells .
Mode of Action
This compound interacts with its target, the ATP synthase, to facilitate the synthesis of ATP. The ATP synthase utilizes the energy of a transmembrane electrochemical proton gradient to drive the synthesis of ATP from ADP (Adenosine Diphosphate) and inorganic phosphate (Pi), along with considerable release of energy .
Biochemical Pathways
The ATP synthase is a part of the oxidative phosphorylation pathway, which is carried out by five complexes that are the sites for electron transport and ATP synthesis . ATP synthase, being one of these complexes, plays a crucial role in this pathway. The ATP generated by this process fuels almost all metabolic pathways of the cell .
Result of Action
The result of this compound’s action is the synthesis of ATP, the principle energy generating molecule found in all forms of life . ATP functions as a chemical fuel by powering many organic processes of life . It also works as a coenzyme during phosphorylation reactions and plays a crucial role in RNA and DNA synthesis and in amino acid activation during protein synthesis .
Biochemical Analysis
Biochemical Properties
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid interacts with the GluK1 kainate receptor, a type of ionotropic glutamate receptor. The interaction between the compound and the receptor is selective and potent, with an EC50 value of 0.66 µM . This interaction influences various biochemical reactions, including the transformation of the electrochemical proton gradient into ATP energy via proton transport across the membranes .
Cellular Effects
The compound’s interaction with the GluK1 kainate receptor influences various cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can influence the transcriptional organization of the large and small ATP synthase operons, atpI/H/F/A and atpB/E, in Arabidopsis thaliana chloroplasts .
Molecular Mechanism
At the molecular level, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid exerts its effects through binding interactions with the GluK1 kainate receptor. This binding interaction leads to the activation of the receptor, which in turn influences various cellular processes, including changes in gene expression .
Properties
IUPAC Name |
2-azaniumyl-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXJURSCCVBKRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140158-50-5 | |
Record name | 2-Amino-3-[3-hydroxy-5-tert-butylisoxazol-4-yl]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140158-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.